3,3-dimethyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]butanamide
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Description
The compound “3,3-dimethyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]butanamide” is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are a class of compounds that have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized through a variety of methods. One such method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign .Chemical Reactions Analysis
The chemical reactions involving “this compound” would likely depend on the specific conditions and reagents used. As mentioned earlier, one common reaction involving imidazo[1,2-a]pyridines is their synthesis from 2-aminopyridines and α-bromoketones .Mechanism of Action
Future Directions
The future directions for research on “3,3-dimethyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]butanamide” would likely depend on its biological activity and potential applications. Given the diverse bioactivity of imidazo[1,2-a]pyridines, there could be many potential avenues for future research .
Properties
IUPAC Name |
3,3-dimethyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-12-6-8-19-11-13(18-14(19)9-12)5-7-17-15(20)10-16(2,3)4/h6,8-9,11H,5,7,10H2,1-4H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWJDJDRVXBAGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CCNC(=O)CC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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